Gaboxadol hydrochloride

GABAA receptor pharmacology extrasynaptic inhibition δ-subunit selectivity

Gaboxadol hydrochloride (also known as THIP hydrochloride, Lu 02-030, or MK-0928; CAS 64603-91-4) is a conformationally restricted bicyclic analogue of the Amanita muscaria alkaloid muscimol. It functions as an orthosteric agonist at GABAA receptors with a functional selectivity profile that varies dramatically across subunit compositions: it acts as a partial agonist at synaptic α1β2γ2 receptors (ED50 = 143 µM), a full agonist at α5-containing receptors (ED50 = 28–129 µM), and a superagonist at extrasynaptic α4β3δ receptors (ED50 = 6 µM).

Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
CAS No. 64603-91-4
Cat. No. B1217033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaboxadol hydrochloride
CAS64603-91-4
Synonyms4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol
gaboxadol
LU 2030
LU-2-030
THIP
Molecular FormulaC6H9ClN2O2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NO2
InChIInChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
InChIKeyZDZDSZQYRBZPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gaboxadol Hydrochloride: A Direct Extrasynaptic GABAA Agonist for Research and Translational Science


Gaboxadol hydrochloride (also known as THIP hydrochloride, Lu 02-030, or MK-0928; CAS 64603-91-4) is a conformationally restricted bicyclic analogue of the Amanita muscaria alkaloid muscimol [1]. It functions as an orthosteric agonist at GABAA receptors with a functional selectivity profile that varies dramatically across subunit compositions: it acts as a partial agonist at synaptic α1β2γ2 receptors (ED50 = 143 µM), a full agonist at α5-containing receptors (ED50 = 28–129 µM), and a superagonist at extrasynaptic α4β3δ receptors (ED50 = 6 µM) . The hydrochloride salt form confers aqueous solubility ≥100 mg/mL, facilitating in vitro and in vivo experimental use . Clinically, the compound was advanced to Phase III trials for primary insomnia before development was discontinued in 2007; it remains a widely used pharmacological tool for probing δ-subunit-containing extrasynaptic GABAA receptor function [2].

Why GABAA Agonists Cannot Be Interchanged: The Gaboxadol Hydrochloride Differentiation Problem


GABAA receptor agonists are not a homogeneous class. Gaboxadol hydrochloride, muscimol, and isoguvacine all bind the orthosteric GABA recognition site yet produce fundamentally different functional outcomes because their efficacy is subunit-composition-dependent [1]. Gaboxadol is unique among these in exhibiting graded efficacy (partial → full → superagonist) across α1β2γ2, α5, and α4β3δ receptors respectively, while muscimol behaves as a high-potency full agonist at virtually all subtypes [2]. Moreover, gaboxadol acts as an antagonist at ρ1 GABAC receptors (IC50 = 25 µM), a property not shared by muscimol . These molecular differences translate into distinct in vivo pharmacodynamics—for instance, gaboxadol produces no tolerance or withdrawal after chronic dosing in preclinical sleep models, whereas the benzodiazepine-site modulator zolpidem does [3]. Substituting a generic 'GABAA agonist' without accounting for subunit selectivity, efficacy grade, and off-target receptor activity risks invalidating experimental results or misdirecting compound selection.

Gaboxadol Hydrochloride: Quantifiable Differentiation Evidence Against Key Comparators


Graded Subunit Efficacy: Superagonism at Extrasynaptic α4β3δ vs. Non-Selective Full Agonism of Muscimol

Gaboxadol hydrochloride displays a unique efficacy gradient across GABAA receptor subtypes: it is a low-efficacy partial agonist at synaptic α1β2γ2 receptors (ED50 = 143 µM) but becomes a superagonist at extrasynaptic α4β3δ receptors (ED50 = 6 µM), meaning its maximal efficacy at α4β3δ exceeds that of the endogenous agonist GABA itself . In contrast, muscimol acts as a potent full agonist at both synaptic (α1β2γ2, EC50 ≈ 540 nM) and extrasynaptic (α4β3δ, EC50 ≈ 200 nM) receptors, lacking the functional discrimination between synaptic and extrasynaptic sites [1]. At the mechanistic level, gaboxadol's superagonism at α4β3δ arises from increased duration and frequency of longer channel openings, whereas muscimol's moderate superagonist behavior results from reduced desensitization—indicating fundamentally different activation mechanisms [2]. This graded efficacy profile means gaboxadol preferentially enhances tonic inhibition (mediated by extrasynaptic receptors) while largely sparing phasic inhibition (mediated by synaptic receptors), a selectivity that muscimol cannot achieve.

GABAA receptor pharmacology extrasynaptic inhibition δ-subunit selectivity

Absence of Tolerance and Withdrawal After Chronic Dosing: Head-to-Head Preclinical Comparison with Zolpidem

In a direct head-to-head comparison in rats, gaboxadol and zolpidem (a benzodiazepine-site allosteric modulator) were administered daily for 28 consecutive days, and sleep EEG was recorded after 21 daily doses and at 24 h and 48 h after the last dose. Gaboxadol-treated animals showed no evidence of tolerance (no reduction in hypnotic effect across the dosing period) and no withdrawal effects upon discontinuation. In contrast, zolpidem produced clear tolerance to its hypnotic effect and withdrawal symptoms (including REM sleep rebound) under the identical dosing regimen [1]. Seizure threshold, assessed by bicuculline challenge 24 h after 28 daily doses, remained unchanged for gaboxadol, zolpidem, and indiplon, indicating that the withdrawal syndrome for zolpidem was not accompanied by altered seizure susceptibility in this paradigm [1]. The absence of cross-tolerance between gaboxadol and zolpidem was also demonstrated in a rat rotarod motor coordination assay, confirming that the two compounds interact with distinct receptor populations [2].

sleep pharmacology drug tolerance withdrawal hypnotic safety

Differential Sleep EEG Spectral Power Signature: Enhancement of Slow-Wave Activity vs. Zolpidem

In two randomized, double-blind, crossover clinical studies in patients with primary insomnia (N=38 and N=23), gaboxadol (5, 10, 15, and 20 mg) and zolpidem (10 mg) were compared head-to-head using quantitative EEG spectral power analysis during NREM sleep [1]. Gaboxadol produced dose-dependent increases in slow-wave activity (SWA; 0.5–4 Hz) and theta power (4–8 Hz). In 1 Hz bins, gaboxadol 10 and 20 mg enhanced power up to 9 Hz. Zolpidem 10 mg, by contrast, had no effect on SWA, significantly suppressed theta and alpha power (5–10 Hz), and enhanced sigma power (12–15 Hz, spindle frequency range) [1]. These divergent spectral signatures reflect fundamentally different mechanisms: gaboxadol directly activates extrasynaptic δ-containing receptors to enhance thalamocortical delta oscillations, whereas zolpidem potentiates synaptic GABAergic transmission via the benzodiazepine site, which suppresses slower frequencies and promotes spindle activity [2].

sleep architecture EEG spectral analysis slow-wave sleep insomnia

Ultra-Low Plasma Protein Binding: <2% vs. ~92.5% for Zolpidem

Gaboxadol exhibits extraordinarily low plasma protein binding (<2%), meaning essentially the entire circulating drug fraction is pharmacologically active and available for distribution [1]. In contrast, the commonly used hypnotic comparator zolpidem is highly protein bound (92.5 ± 0.1%), with only ~7.5% of the drug existing as free, active species in plasma [2]. This ~50-fold difference in free fraction has important implications: gaboxadol's efficacy and clearance are unlikely to be affected by conditions or co-medications that alter plasma protein levels (e.g., hypoalbuminemia, competitive protein-binding drug interactions), whereas zolpidem's free concentration—and thus its pharmacodynamic effect—can fluctuate significantly with changes in protein binding. Given that gaboxadol is also metabolized primarily via UGT1A9-mediated glucuronidation (not CYP450), the combined low protein binding and non-CYP metabolism provide a clean pharmacokinetic profile that minimizes two major sources of pharmacokinetic variability and drug-drug interactions [3].

pharmacokinetics drug-drug interaction free fraction plasma protein binding

Greater Antinociceptive Maximal Efficacy vs. Muscimol in Neuropathic Pain; CNS Penetration Advantage Over Isoguvacine

In the rat spared nerve injury (SNI) model of neuropathic pain, a direct comparative study evaluated the antinociceptive efficacy of three GABAA receptor agonists: gaboxadol, muscimol, and isoguvacine. Gaboxadol (6 and 15 mg/kg, s.c.) produced dose-dependent reversal of hindpaw mechanical allodynia and hyperalgesia, with efficacy lasting at least 150 minutes after administration [1]. Muscimol (0.02–2 mg/kg, s.c.) also dose-dependently reversed mechanical allodynia, but the maximal effect achieved was significantly less than that observed for gaboxadol, and mechanical hyperalgesia was attenuated only at the highest muscimol dose tested [1]. Critically, isoguvacine (20 mg/kg, s.c.) was completely ineffective against both nociceptive behaviors due to its poor penetration across the blood-brain barrier—despite being a potent GABAA agonist in vitro (Ki = 55 nM at rat cortical membranes) . In the same study, motor coordination assessment (rotarod) showed that gaboxadol (6 mg/kg) did not impair motor function, whereas the higher 15 mg/kg dose caused ataxia that resolved 1–2 h post-injection—a time point at which clear antiallodynic and antihyperalgesic effects persisted, indicating a temporal dissociation between therapeutic and motor-impairing effects [1].

neuropathic pain analgesic spared nerve injury CNS penetration

Gaboxadol Hydrochloride: Recommended Research and Procurement Application Scenarios


Pharmacological Dissection of Extrasynaptic vs. Synaptic GABAA Receptor Contributions to Neuronal Tonic Inhibition

Gaboxadol hydrochloride is the tool compound of choice for selectively activating extrasynaptic δ-subunit-containing GABAA receptors while largely sparing synaptic α1β2γ2 receptors. Its graded efficacy profile—partial agonist at α1β2γ2 (ED50 = 143 µM) versus superagonist at α4β3δ (ED50 = 6 µM)—enables experiments that attribute functional effects specifically to extrasynaptic tonic conductance. This is not achievable with muscimol, which non-selectively activates both synaptic and extrasynaptic receptors as a full agonist [1]. In electrophysiological recordings from thalamic or hippocampal slices, gaboxadol application at low micromolar concentrations (1–10 µM) can isolate the tonic GABAergic current mediated by α4βδ receptors without saturating synaptic currents, providing a cleaner pharmacological dissection than any other orthosteric agonist currently available [2].

Chronic In Vivo Studies Requiring Stable Pharmacodynamics Without Tolerance or Withdrawal Confounds

For repeat-dosing rodent studies lasting 2–4 weeks where evolving drug tolerance or withdrawal-induced behavioral alterations would confound data interpretation, gaboxadol offers a significant advantage over benzodiazepine-site ligands such as zolpidem and indiplon. The direct head-to-head evidence demonstrates that gaboxadol produces no tolerance to hypnotic effects and no withdrawal syndrome after 28 consecutive daily doses, whereas zolpidem produces both under an identical regimen [1]. This makes gaboxadol particularly suited for chronic sleep EEG studies, long-term behavioral assessment, or any experimental paradigm where stable target engagement over time is required without the need for dose escalation or withdrawal washout periods.

In Vivo Neuropathic Pain Research Requiring Blood-Brain Barrier-Penetrant GABAA Agonism

Gaboxadol hydrochloride is the preferred GABAA agonist for in vivo neuropathic pain models because it uniquely combines CNS penetration with high antinociceptive maximal efficacy. In the SNI model, gaboxadol achieved significantly greater reversal of mechanical allodynia than the structural parent muscimol, while isoguvacine—despite nanomolar receptor affinity—was completely ineffective due to blood-brain barrier impermeability [1]. Researchers procuring gaboxadol for pain studies also benefit from the temporal window (≥60 min post-injection) where antinociception persists while motor-impairing effects have resolved, enabling pain behavioral readouts uncontaminated by motor deficits [1].

Preclinical Sleep Architecture Studies Targeting Slow-Wave Sleep Enhancement

Gaboxadol is uniquely capable of enhancing electroencephalographic slow-wave activity (SWA; 0.5–4 Hz) and theta power in a dose-dependent manner—an effect that the clinical standard zolpidem does not produce [1]. This SWA-enhancing property is directly linked to gaboxadol's activation of thalamic extrasynaptic α4βδ receptors, which gate corticothalamic oscillations underlying deep, restorative non-REM sleep [2]. For researchers investigating the functional role of slow-wave sleep in memory consolidation, synaptic homeostasis, or neurodegenerative disease models, gaboxadol provides a pharmacological tool to experimentally increase SWA that cannot be replicated by benzodiazepine-site modulators, which either leave SWA unchanged (zolpidem) or suppress it (classical benzodiazepines) [3].

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